Substituent-Level Structural Differentiation: 3,7-Dimethyl vs. 7-Methyl (Org-10490) Scaffold Comparison
The target compound (CAS 85650-58-4) is distinguished from its closest commercially available analog, Org-10490 (CAS 83507-02-2), by the presence of an additional methyl group at the 3-position of the dibenzoxazecine scaffold. Org-10490 bears a single methyl at the 7-position (C17H19NO, MW 253.34), whereas the target compound is the 3,7-dimethyl derivative (C18H21NO, MW 267.37) . In the broader dibenzazecine class, the introduction of substituents at positions analogous to the 3-position has been shown by Enzensperger et al. (2006) to exert significant, quantifiable shifts in D1/D2/5HT2A selectivity profiles—for example, the monohydroxylated LE404 clusters separately from non-hydroxylated LE410 and haloperidol in principal component analysis of Ki ratios, demonstrating increased D1 selectivity [1]. By class-level inference, the additional 3-methyl group on the target compound is therefore predicted to alter its receptor selectivity profile relative to the 7-methyl-only Org-10490, though specific Ki values for the target compound have not been published [2].
| Evidence Dimension | Structural substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 3,7-dimethyl substitution; C18H21NO; MW 267.37 g/mol |
| Comparator Or Baseline | Org-10490 (7-methyl only): C17H19NO; MW 253.34 g/mol |
| Quantified Difference | ΔMW = 14.03 g/mol (one additional –CH3 group at position 3); molecular formula differs by CH2 |
| Conditions | Structural identity confirmed by IUPAC nomenclature and CAS registry; no direct head-to-head binding data available |
Why This Matters
Procurement of the incorrect mono-methyl analog (Org-10490) will introduce a structurally distinct chemical entity with uncharacterized selectivity differences, invalidating results in receptor profiling studies that require the 3,7-dimethyl substitution pattern.
- [1] Enzensperger, C. et al. Dibenzazecine compounds with a novel dopamine/5HT2A receptor profile and 3D-QSAR analysis. BMC Pharmacology, 2006, 6, 10. Monohydroxylated LE404 vs. non-hydroxylated LE410: distinct PCA clustering based on D1/D2/5HT2A Ki ratios. View Source
- [2] Note: No public-domain receptor binding Ki or functional assay data were found specifically for CAS 85650-58-4 as of the search date. Differentiation is based on class-level SAR inference from the dibenzazecine literature. View Source
